molecular formula C11H5BrN4 B14083295 Ethenetricarbonitrile, [(4-bromophenyl)amino]- CAS No. 109177-03-9

Ethenetricarbonitrile, [(4-bromophenyl)amino]-

Cat. No.: B14083295
CAS No.: 109177-03-9
M. Wt: 273.09 g/mol
InChI Key: OXCFZFJSPUFTCE-UHFFFAOYSA-N
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Description

Ethenetricarbonitrile, [(4-bromophenyl)amino]- is a chemical compound with the molecular formula C11H5BrN4. It is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenetricarbonitrile, [(4-bromophenyl)amino]- typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethenetricarbonitrile, [(4-bromophenyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethenetricarbonitrile, [(4-bromophenyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethenetricarbonitrile, [(4-bromophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenetricarbonitrile, [(4-bromophenyl)amino]- is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Biological Activity

Ethenetricarbonitrile, [(4-bromophenyl)amino]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy against various pathogens.

Biological Activity Overview

Ethenetricarbonitrile derivatives, particularly those containing halogenated phenyl groups, have demonstrated significant biological activities. The presence of bromine in the phenyl ring enhances antibacterial properties, particularly against Gram-positive bacteria. This section summarizes key findings related to the biological activity of Ethenetricarbonitrile, [(4-bromophenyl)amino]-.

Antimicrobial Activity

  • Antibacterial Properties :
    • Several studies indicate that compounds with halogen substitutions exhibit increased antibacterial activity. For instance, derivatives containing bromine have shown enhanced efficacy against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
    • The structure-activity relationship (SAR) suggests that the introduction of halogens increases electron density, which may play a crucial role in binding to bacterial targets .
  • Antifungal Activity :
    • Ethenetricarbonitrile derivatives have also been evaluated for antifungal activity. Compounds with oxygenated substituents on the phenyl ring have shown moderate antifungal effects against Candida albicans and Aspergillus niger, with MIC values indicating effectiveness similar to fluconazole .

Structure-Activity Relationship (SAR)

The SAR studies of Ethenetricarbonitrile derivatives reveal that:

  • The presence of halogens (like bromine) significantly enhances antibacterial activity.
  • Substituents on the phenyl ring can modulate both antibacterial and antifungal activities.
  • Variations in the alkyl or aryl groups at specific positions can lead to diverse biological profiles, suggesting potential for further optimization in drug design .

Case Study 1: Antimicrobial Screening of Thiadiazole Derivatives

A study investigated a series of 1,3,4-thiadiazole derivatives, including those with bromophenyl substitutions. The results indicated:

  • Best Performers : Compounds with para-substituted phenyl groups exhibited superior activity against Gram-positive bacteria.
  • Efficacy Comparison : The most active compounds showed significant inhibition rates (over 80%) against S. aureus and B. subtilis, outperforming many conventional antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted to evaluate the cytotoxic effects of Ethenetricarbonitrile derivatives on various cancer cell lines:

  • Findings : Certain derivatives demonstrated promising cytotoxicity against non-small-cell lung carcinoma cells (NCI-H460), suggesting potential as anticancer agents.
  • Mechanism Insight : The binding affinity to antiapoptotic Bcl-2 proteins was correlated with increased cytotoxicity, indicating a possible mechanism for inducing apoptosis in resistant cancer cells .

Data Summary

Compound NameActivity TypeMIC (μg/mL)Target Organisms
Ethenetricarbonitrile Derivative AAntibacterial20-28Staphylococcus aureus, Bacillus subtilis
Ethenetricarbonitrile Derivative BAntifungal32-42Candida albicans, Aspergillus niger
Ethenetricarbonitrile Derivative CCytotoxicN/ANCI-H460 (lung carcinoma)

Properties

CAS No.

109177-03-9

Molecular Formula

C11H5BrN4

Molecular Weight

273.09 g/mol

IUPAC Name

2-(4-bromoanilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H5BrN4/c12-9-1-3-10(4-2-9)16-11(7-15)8(5-13)6-14/h1-4,16H

InChI Key

OXCFZFJSPUFTCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=C(C#N)C#N)C#N)Br

Origin of Product

United States

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